JMJD7-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JMJD7-IN-1 es un potente inhibidor de la proteína 7 que contiene el dominio Jumonji (JMJD7). Este compuesto ha demostrado una actividad inhibitoria significativa contra las células que expresan altos niveles de JMJD7, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en los campos de la epigenética y la biología del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de JMJD7-IN-1 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado del ácido benzoico. Los pasos clave incluyen:

Nitración: Introducción de un grupo nitro al anillo aromático.

Cloración: Adición de átomos de cloro a posiciones específicas en el anillo aromático.

Esterificación: Formación de un enlace éster con 8-quinolinol.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando los pasos mencionados anteriormente, seguidos de procesos de purificación como recristalización y cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: JMJD7-IN-1 principalmente experimenta:

Hidroxilación: Catalizada por oxigenasas dependientes de 2-oxoglutarato y Fe(II).

Desmetilación: Implica la eliminación de grupos metilo de los residuos de lisina en las proteínas histonas.

Reactivos y Condiciones Comunes:

Hidroxilación: Requiere 2-oxoglutarato, Fe(II) y oxígeno molecular.

Desmetilación: Implica cofactores como 2-oxoglutarato y Fe(II).

Productos Principales:

Hidroxilación: Residuos de lisina hidroxilados.

Desmetilación: Proteínas histonas desmetiladas.

Aplicaciones Científicas De Investigación

Mechanistic Insights into JMJD7 Function

JMJD7 is primarily known for its role as a lysyl hydroxylase, specifically catalyzing the hydroxylation of lysine residues in developmentally regulated GTP-binding proteins DRG1 and DRG2. This biochemical activity has significant implications for understanding cellular growth and stability:

- Lysyl Hydroxylation : JMJD7 catalyzes the hydroxylation of a conserved lysine residue in DRG proteins, which enhances their resistance to proteolysis. This suggests that JMJD7 plays a critical role in regulating protein stability within cells .

- Substrate Selectivity : Studies indicate that JMJD7 has a relatively narrow substrate scope compared to other JmjC hydroxylases, which may influence its application in targeted drug design .

Cancer Research Applications

Research has identified JMJD7 as a potential therapeutic target in cancer treatment due to its involvement in regulating key proteins associated with tumorigenesis:

- Association with Cancer : Mutations in the JMJD7 gene have been correlated with various cancers, including prostate cancer and neuroblastoma. The enzyme's role in modifying proteins involved in cell proliferation makes it a candidate for targeted therapies .

- Therapeutic Targeting : Inhibiting JMJD7 may disrupt its catalytic function, leading to altered protein stability and potentially inhibiting cancer cell growth. The development of selective inhibitors like JMJD7-IN-1 could provide new avenues for cancer therapy .

Neurodevelopmental Disorders

Recent studies have linked mutations in JMJD7 to neurodevelopmental disorders, including autism spectrum disorders and intellectual disabilities:

- Genetic Correlation : Research indicates that dysregulation of JMJD7 may contribute to the pathophysiology of these disorders, suggesting that pharmacological modulation of JMJD7 activity could be beneficial .

- Potential Interventions : By utilizing selective inhibitors such as this compound, researchers aim to explore therapeutic strategies that could mitigate the effects of JMJD7-related mutations on neural development.

Biochemical Research and Drug Development

This compound serves as a valuable tool for biochemical research aimed at understanding the functional roles of lysyl hydroxylation:

- Biocatalytic Applications : The specificity of JMJD7 for lysine residues opens opportunities for biocatalytic applications where controlled post-translational modifications are required in protein engineering .

- Rational Drug Design : Insights gained from studying the inhibition of JMJD7 can inform the rational design of small-molecule inhibitors that selectively target this enzyme without affecting other JmjC family members .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Mechanistic Studies | Investigating lysyl hydroxylation mechanisms and substrate specificity | Understanding protein stability and function |

| Cancer Therapy | Targeting JMJD7 activity to inhibit tumor growth | Development of novel cancer therapeutics |

| Neurodevelopmental Disorders | Exploring links between JMJD7 mutations and disorders like autism | Potential therapeutic interventions |

| Biochemical Research | Utilizing this compound for enzyme inhibition studies | Advancements in drug design and protein modification |

Case Study 1: Lysyl Hydroxylation and Protein Stability

A study demonstrated that hydroxylation by JMJD7 enhances the stability of DRG proteins against proteolytic cleavage, implicating JMJD7's role in maintaining cellular protein homeostasis. This finding underscores the potential therapeutic implications of targeting this enzyme to modulate protein levels within cells .

Case Study 2: Cancer Cell Proliferation

In prostate cancer models, inhibition of JMJD7 led to reduced proliferation rates, suggesting that targeting this enzyme could serve as an effective strategy for limiting tumor growth. The use of selective inhibitors like this compound may provide insights into developing targeted therapies for malignancies associated with aberrant JMJD7 activity .

Mecanismo De Acción

JMJD7-IN-1 ejerce sus efectos al inhibir la actividad enzimática de JMJD7. JMJD7 es una lisil hidroxilasa que modifica las proteínas de unión a GTP reguladas por el desarrollo y tiene actividad endopeptidasa de histonas. Al inhibir JMJD7, this compound previene la hidroxilación y desmetilación de las proteínas histonas, lo que lleva a alteraciones en la expresión génica y las funciones celulares .

Compuestos Similares:

JMJD5-IN-1: Otro inhibidor que se dirige a la proteína 5 que contiene el dominio Jumonji.

JMJD6-IN-1: Inhibe la proteína 6 que contiene el dominio Jumonji.

Singularidad de this compound: this compound es único debido a su inhibición específica de JMJD7, que tiene roles distintos en la modificación de histonas y la regulación genética en comparación con otras proteínas que contienen el dominio Jumonji. Esta especificidad hace que this compound sea una herramienta valiosa para estudiar las funciones únicas de JMJD7 en varios procesos biológicos .

Comparación Con Compuestos Similares

JMJD5-IN-1: Another inhibitor targeting the Jumonji domain-containing protein 5.

JMJD6-IN-1: Inhibits the Jumonji domain-containing protein 6.

Uniqueness of JMJD7-IN-1: this compound is unique due to its specific inhibition of JMJD7, which has distinct roles in histone modification and gene regulation compared to other Jumonji domain-containing proteins. This specificity makes this compound a valuable tool for studying the unique functions of JMJD7 in various biological processes .

Actividad Biológica

JMJD7-IN-1 is a selective inhibitor of the Jumonji-C domain-containing protein 7 (JMJD7), which is a member of the JmjC oxygenase family. This compound has garnered attention due to its potential therapeutic implications, particularly in cancer biology and cellular regulation.

Biochemical Characterization of JMJD7

JMJD7 is characterized as a 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the hydroxylation of lysine residues, specifically (3S)-lysyl hydroxylation. This post-translational modification plays a crucial role in various cellular processes, including protein synthesis and gene regulation. The enzyme's activity requires Fe(II) and is sensitive to inhibitors such as N-oxalylglycine (NOG) .

Key Findings from Research Studies

- Catalytic Mechanism : JMJD7 catalyzes the hydroxylation of conserved lysine residues in developmentally regulated GTP-binding proteins (DRG1/2). Mass spectrometry has confirmed that JMJD7 modifies these proteins, affecting their function and stability .

- Structural Insights : Crystallographic studies reveal that JMJD7 has a unique dimerization mode, with interactions involving both N- and C-terminal regions. This structural configuration is essential for its enzymatic activity .

- Substrate Specificity : Research indicates that JMJD7 exhibits a relatively narrow substrate scope compared to other JmjC hydroxylases, primarily targeting specific lysine residues .

Biological Activity and Implications

The biological activity of this compound as an inhibitor has significant implications for cancer treatment:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit cell proliferation in various cancer types by preventing the hydroxylation of key substrates involved in cell growth .

- Potential Therapeutic Target : The inhibition of JMJD7 may disrupt pathways that promote tumor growth and metastasis, making it a promising target for cancer therapy. For instance, JMJD7's role in regulating DRG proteins suggests that its inhibition could alter cellular responses to growth signals .

Table 1: Summary of Research Findings on JMJD7 and this compound

Propiedades

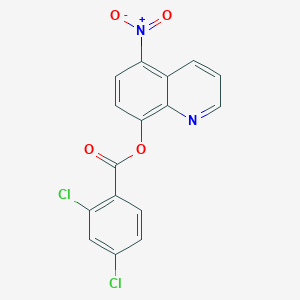

IUPAC Name |

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUGYXWOBGQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.